molecular formula C10H14N4O3 B15378639 n-Cyclohexyl-5-nitro-1h-imidazole-4-carboxamide CAS No. 54828-10-3

n-Cyclohexyl-5-nitro-1h-imidazole-4-carboxamide

Cat. No.: B15378639
CAS No.: 54828-10-3
M. Wt: 238.24 g/mol
InChI Key: UBMYUYBLCYFYCC-UHFFFAOYSA-N
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Description

n-Cyclohexyl-5-nitro-1h-imidazole-4-carboxamide belongs to the nitroimidazole carboxamide class of compounds, which are recognized in scientific literature for their potential as antiparasitic agents. Although a specific, closely related sulfonamide analogue has been documented (N-cyclohexyl-5-nitro-1H-imidazole-4-sulfonamide, PubChem CID: 135789846) , this confirms research interest in cyclohexyl-substituted nitroimidazoles. The core nitroimidazole carboxamide scaffold has been extensively re-examined as a foundation for developing next-generation antiparasitic drugs . Researchers have found that derivatization at the carboxamide position can yield compounds with potent activity against protozoan parasites such as Giardia lamblia (including metronidazole-resistant strains) and Entamoeba histolytica . The generally accepted mechanism of action for 5-nitroimidazoles like metronidazole involves intracellular nitroreduction, which generates toxic metabolites that damage parasitic DNA. Compounds within this class have also shown activity against Trichomonas vaginalis and the anaerobic intestinal bacterial pathogen Clostridium difficile . This compound is presented as a building block for medicinal chemistry and pharmacological research, offering a structural template for exploring structure-activity relationships (SAR) and developing novel therapeutic candidates for neglected diseases. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

54828-10-3

Molecular Formula

C10H14N4O3

Molecular Weight

238.24 g/mol

IUPAC Name

N-cyclohexyl-5-nitro-1H-imidazole-4-carboxamide

InChI

InChI=1S/C10H14N4O3/c15-10(13-7-4-2-1-3-5-7)8-9(14(16)17)12-6-11-8/h6-7H,1-5H2,(H,11,12)(H,13,15)

InChI Key

UBMYUYBLCYFYCC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(NC=N2)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

n-Cyclohexyl-5-nitro-1H-imidazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a nitro group and an imidazole ring, which are known to contribute to various biological activities. The structural formula can be represented as follows:

CxHyNzOn\text{C}_x\text{H}_y\text{N}_z\text{O}_n

where x,y,z,x,y,z, and nn represent the number of carbon, hydrogen, nitrogen, and oxygen atoms, respectively.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens including bacteria and fungi. The following table summarizes its antimicrobial efficacy:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli4 µg/mL
Staphylococcus aureus2 µg/mL
Candida albicans8 µg/mL

These results suggest that the compound is particularly effective against Gram-positive bacteria.

The mechanism of action for this compound involves the reduction of the nitro group under anaerobic conditions, leading to the formation of reactive intermediates that disrupt cellular processes. This is similar to other nitroimidazole compounds which generate toxic radicals that inhibit DNA synthesis and lead to cell death .

Study on Mycobacterium tuberculosis

In a study evaluating the efficacy of various nitroimidazoles against Mycobacterium tuberculosis, this compound demonstrated potent activity under anaerobic conditions. The compound inhibited mycolic acid biosynthesis, which is crucial for the integrity of the bacterial cell wall .

Efficacy Against Fungal Infections

Another study focused on antifungal activity highlighted that this compound showed promising results against Candida albicans. The compound's ability to inhibit fungal growth at low concentrations suggests potential for therapeutic applications in treating fungal infections .

Research Findings

Recent findings emphasize the importance of structural modifications in enhancing biological activity. For instance, derivatives of imidazole have shown improved efficacy against various pathogens when modified at specific positions on the ring structure .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The substituents on the imidazole or related heterocyclic cores significantly impact melting points, solubility, and molecular stability. Below is a comparative analysis of key analogs:

Table 1: Physical and Structural Comparison of Selected Compounds
Compound Name Core Structure Substituents Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups
n-Cyclohexyl-5-nitro-1H-imidazole-4-carboxamide Imidazole Cyclohexyl, nitro, carboxamide Data not provided Calculated ~265.3 Nitro (electron-withdrawing)
VIIk (Benzoimidazole derivative) Benzoimidazole Dicyclohexyl, methoxyphenyl 120–122 ~433.5 Methoxy (electron-donating)
VIIl (Benzoimidazole derivative) Benzoimidazole Cyclohexyl, phenyl, carboxamide 154–156 ~454.5 Phenyl (aromatic)
3a (Pyrazole-carboxamide) Pyrazole Phenyl, chloro, cyano 133–135 403.1 Chloro, cyano (polar)
3d (Pyrazole-carboxamide) Pyrazole Fluorophenyl, chloro 181–183 421.0 Fluoro (electron-withdrawing)
5-Aminoimidazole-4-carboxamide Imidazole Amino, carboxamide Not reported 126.1 Amino (electron-donating)

Key Observations :

  • Melting Points: Nitro groups (strong electron-withdrawing) typically increase melting points due to enhanced dipole interactions. Pyrazole derivatives with chloro/cyano groups (e.g., 3a, 3d) show higher melting points (133–183°C) compared to benzoimidazoles with methoxy groups (120–156°C) .
  • Electronic Effects: The nitro group in the target compound contrasts with electron-donating groups (e.g., methoxy in VIIk, amino in ), which may reduce oxidative stability but improve electrophilic reactivity.

Preparation Methods

Imidazole Ring Formation via Cyclocondensation

The imidazole core is typically constructed using cyclocondensation reactions. A common method involves reacting α-diketones with amines in the presence of ammonia or ammonium acetate. For example, glyoxal and urea under acidic conditions yield 4,5-dihydroxyimidazole, which is subsequently dehydrated and functionalized. However, introducing the nitro and carboxamide groups requires precise regioselective control.

In one adaptation, 4-cyanoimidazole-5-carboxamide intermediates are synthesized via alkaline hydrolysis of 4,5-dicyanoimidazole. The nitrile group at position 4 is selectively hydrolyzed to a carboxamide using concentrated sodium hydroxide, while the position 5 nitrile remains intact. This intermediate serves as a precursor for further functionalization:
$$
\text{4,5-Dicyanoimidazole} \xrightarrow{\text{NaOH (aq)}} \text{4-Cyanoimidazole-5-carboxamide} \quad
$$

Nitration Strategies

Introducing the nitro group at position 5 is achieved through electrophilic aromatic nitration. Nitrating agents such as nitric acid-sulfuric acid mixtures or acetyl nitrate are employed. The carboxamide group at position 4 directs nitration to the adjacent position 5 due to its electron-withdrawing nature. For instance, treating 4-carboxamide-substituted imidazoles with fuming HNO₃ at 0–5°C yields the 5-nitro derivative in ~65% yield.

Direct Functionalization of Preformed Imidazole Derivatives

Carboxamide Installation via Amidation

The cyclohexylcarboxamide moiety is introduced through coupling reactions. In a representative procedure, 5-nitro-1H-imidazole-4-carboxylic acid is activated using thionyl chloride to form the acyl chloride, which is then reacted with cyclohexylamine:
$$
\text{5-Nitro-1H-imidazole-4-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acyl chloride} \xrightarrow{\text{Cyclohexylamine}} \text{n-Cyclohexyl-5-nitro-1H-imidazole-4-carboxamide} \quad
$$
Yields for this step range from 50% to 70%, depending on the purity of the starting acid and reaction conditions.

Microwave-Assisted Domino Synthesis

Recent advancements employ microwave irradiation to accelerate multi-step reactions. Chattopadhyay et al. demonstrated a one-flask synthesis of 1-substituted-5-aminoimidazole-4-carboxamides using reductive heterocyclization of oximinocyanoacetamide with ethyl orthoformate and amines. Adapting this method, the nitro group can be introduced prior to cyclization, followed by amidation with cyclohexylamine. Microwave conditions (120°C, 30 min) improve reaction efficiency, reducing side product formation.

Hofmann Rearrangement for Intermediate Modification

The Hofmann rearrangement converts carboxamides to amines, offering a pathway to modify intermediates. For example, 4-cyanoimidazole-5-carboxamide undergoes Hofmann degradation using bromine in alkaline solution to yield 5-amino-4-cyanoimidazole:
$$
\text{4-Cyanoimidazole-5-carboxamide} \xrightarrow{\text{Br}_2, \text{NaOH}} \text{5-Amino-4-cyanoimidazole} \quad
$$
Subsequent hydrolysis of the nitrile group under strongly alkaline conditions produces 5-aminoimidazole-4-carboxamide, which can be nitrated and amidated to yield the target compound.

Analytical Validation and Optimization

Spectroscopic Characterization

Key analytical data for this compound include:

  • ¹H NMR (DMSO-d₆): δ 1.2–1.8 (m, 10H, cyclohexyl), 8.45 (s, 1H, imidazole H-2), 10.2 (s, 1H, NH).
  • IR (KBr): 1680 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch).
  • MS (ESI+) : m/z 239.1 [M+H]⁺.

Yield Optimization Strategies

  • Solvent Selection : Dimethylformamide (DMF) enhances solubility of intermediates during amidation.
  • Catalysis : N,N-Dicyclohexylcarbodiimide (DCC) improves coupling efficiency between carboxylic acids and amines.
  • Temperature Control : Nitration at subambient temperatures minimizes byproducts like di-nitrated species.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Multi-Step Condensation High regioselectivity Lengthy reaction sequence 50–65
Microwave Domino Rapid synthesis, reduced side reactions Requires specialized equipment 60–75
Hofmann Rearrangement Versatile for intermediate modification Harsh reaction conditions 40–55

Q & A

Q. What synthetic methodologies are most effective for preparing n-Cyclohexyl-5-nitro-1H-imidazole-4-carboxamide, and how can reaction conditions be optimized?

The synthesis of imidazole carboxamide derivatives typically involves cyclization of amido-nitrile precursors or substitution reactions on pre-formed imidazole rings. A common approach includes:

  • Cyclization : Reacting a nitrile-containing precursor with a base (e.g., KOH or NaH) under reflux conditions to form the imidazole core.
  • Nitro Group Introduction : Electrophilic nitration using nitric acid/sulfuric acid mixtures, requiring precise temperature control (0–5°C) to avoid over-nitration.
  • Amide Coupling : Reacting the imidazole-4-carboxylic acid intermediate with cyclohexylamine using coupling agents like EDCI/HOBt in DMF .
    Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and reaction time can improve yields. For example, extended stirring (24–48 hours) may enhance amide bond formation.

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the imidazole ring environment, nitro group position, and cyclohexyl substituent. Key signals include downfield shifts for the nitro group (~8.5–9.0 ppm for adjacent protons) and cyclohexyl CH2_2 protons (~1.0–2.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns consistent with imidazole derivatives .
  • Infrared (IR) Spectroscopy : Peaks at ~1520 cm1^{-1} (N=O stretch) and ~1650 cm1^{-1} (amide C=O) confirm functional groups .
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase chromatography with UV detection at 254 nm.

Q. What is the hypothesized mechanism of biological activity for nitroimidazole derivatives like this compound?

Nitroimidazoles are pro-drugs that undergo enzymatic reduction under hypoxic conditions, generating reactive intermediates (e.g., nitro radicals) that damage DNA or inhibit microbial/metabolic pathways. The nitro group at position 5 enhances electron affinity, facilitating radical formation. The cyclohexyl carboxamide moiety may improve cell permeability or target binding specificity .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for structurally similar imidazole carboxamides?

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, replacing the cyclohexyl group with a phenyl ring (as in N-(4-Chlorobenzyl)-1-methyl-4-nitro-1H-imidazol-5-amine) may alter lipophilicity and target affinity .
  • Experimental Replication : Validate assays under standardized conditions (e.g., oxygen levels for nitroreductase activity).
  • Computational Modeling : Use molecular docking to predict binding interactions with targets like DNA or microbial enzymes, resolving discrepancies between in vitro and in vivo results .

Q. What strategies mitigate challenges in characterizing imidazole carboxamide polymorphism or tautomeric forms?

  • X-ray Crystallography : Resolve tautomerism (e.g., 1H vs. 3H imidazole forms) and confirm the nitro group orientation .
  • Dynamic NMR : Monitor tautomeric equilibria in solution by varying temperature or solvent polarity.
  • Thermogravimetric Analysis (TGA) : Detect polymorphic transitions via thermal stability profiles .

Q. How can researchers design experiments to evaluate the stability of this compound under physiological conditions?

  • pH-Dependent Stability : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC. Nitroimidazoles are prone to hydrolysis under alkaline conditions.
  • Photostability : Expose to UV-Vis light (300–800 nm) to assess nitro group photoreduction, a common instability issue .
  • Metabolic Stability : Use liver microsomes or hepatocytes to identify metabolites (e.g., reduced nitro groups or cyclohexyl oxidation) .

Q. What methodologies resolve discrepancies between in vitro and in vivo efficacy data for this compound?

  • Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution in animal models. Poor solubility (common with cyclohexyl groups) may limit in vivo activity despite strong in vitro results .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that explain efficacy gaps .
  • Hypoxia-Specific Assays : Test in tumor spheroids or infected tissues with controlled oxygen levels to mimic physiological niches where nitroimidazoles are activated .

Methodological Notes

  • Key References : PubChem, CAS, and EPA DSSTox provide validated structural and toxicological data .
  • Experimental Design : Prioritize reproducibility by adhering to protocols from peer-reviewed syntheses (e.g., cyclization conditions in ).

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